N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-aminobutryic acid
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Overview
Description
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-aminobutryic acid is a complex organic compound that belongs to the class of pentacyclic triterpenoids. This compound is derived from betulinic acid, which is known for its various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-aminobutryic acid typically involves multiple steps starting from betulinic acid. The process includes:
Activation of Betulinic Acid: Betulinic acid is first activated by converting it into its acyl chloride derivative using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The acyl chloride derivative is then reacted with 8-aminooctanoic acid in the presence of a base such as triethylamine (TEA) to form the intermediate N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoic acid.
Coupling Reaction: The intermediate is further coupled with 4-aminobutyric acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-aminobutryic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-aminobutryic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential use in drug development, particularly for anti-viral and anti-cancer therapies.
Mechanism of Action
The mechanism of action of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-aminobutryic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibiting Enzymes: The compound can inhibit certain enzymes involved in inflammatory and cancer pathways.
Modulating Receptors: It can bind to and modulate the activity of specific receptors, leading to changes in cellular signaling and function.
Inducing Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells, thereby reducing tumor growth.
Comparison with Similar Compounds
Similar Compounds
Betulinic Acid: The parent compound, known for its anti-cancer and anti-inflammatory properties.
Ursolic Acid: Another pentacyclic triterpenoid with similar biological activities.
Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory effects.
Uniqueness
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-aminobutryic acid is unique due to its specific structure, which combines the triterpenoid backbone with amino acid derivatives. This unique structure may confer distinct biological activities and therapeutic potential compared to its parent and similar compounds.
Properties
CAS No. |
150840-73-6 |
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Molecular Formula |
C42H70N2O5 |
Molecular Weight |
683.0 g/mol |
IUPAC Name |
4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]butanoic acid |
InChI |
InChI=1S/C42H70N2O5/c1-28(2)29-18-23-42(37(49)44-26-12-10-8-9-11-14-34(46)43-27-13-15-35(47)48)25-24-40(6)30(36(29)42)16-17-32-39(5)21-20-33(45)38(3,4)31(39)19-22-41(32,40)7/h29-33,36,45H,1,8-27H2,2-7H3,(H,43,46)(H,44,49)(H,47,48)/t29-,30+,31-,32+,33-,36+,39-,40+,41+,42-/m0/s1 |
InChI Key |
DOVDVFSZCSCSJV-RIAVWORXSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NCCCC(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
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